3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H12Cl3N5O and its molecular weight is 420.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds often involves their synthesis and detailed structural characterization. For instance, Lahmidi et al. (2019) have synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. The study provides insights into the geometrical parameters and spectral data, offering a foundation for understanding the chemical and physical properties of such compounds (Lahmidi et al., 2019).
Potential Biological Activities
Several studies have explored the potential biological activities of triazolo-pyrimidinone derivatives, indicating their significance in pharmaceutical research. For example, compounds with triazolo[1,5-c]pyrimidine moieties have been investigated for their antimicrobial properties against various microbial strains, showing promising results in inhibiting the growth of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Gomha et al., 2018).
Supramolecular Assemblies
Research by Fonari et al. (2004) has demonstrated the use of pyrimidine derivatives in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These structures exhibit extensive hydrogen bonding interactions, indicating potential applications in material science and nanotechnology for creating highly organized molecular architectures (Fonari et al., 2004).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O/c1-10-2-4-12(7-14(10)20)26-17-16(23-24-26)18(27)25(9-22-17)8-11-3-5-13(19)15(21)6-11/h2-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZCAUEHSAOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.